1-(2-cyanophenyl)-N-methoxy-N-methylmethanesulfonamide

説明

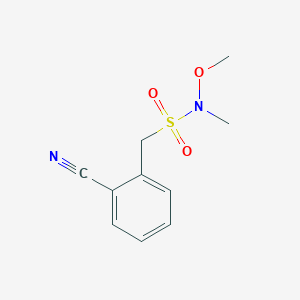

1-(2-cyanophenyl)-N-methoxy-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a methoxy and methyl-substituted phenyl ring with a cyano group at the ortho position. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

特性

IUPAC Name |

1-(2-cyanophenyl)-N-methoxy-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-12(15-2)16(13,14)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWIVYDCNFVJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)CC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-N-methoxy-N-methylmethanesulfonamide typically involves the reaction of 2-cyanophenylmethanesulfonyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1-(2-cyanophenyl)-N-methoxy-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the reagents used.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily investigated for its potential as an antimicrobial agent due to its structural similarities to known sulfonamides. It inhibits bacterial growth by targeting the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria. This mechanism leads to the prevention of nucleotide synthesis, ultimately causing bacterial cell death.

2. Antitumor Activity

Research indicates that 1-(2-cyanophenyl)-N-methoxy-N-methylmethanesulfonamide may possess antitumor properties. Preliminary studies have shown its efficacy against various cancer cell lines, including breast cancer and leukemia cells. For instance, in vitro assays demonstrated significant cytotoxicity with IC50 values in the low micromolar range .

3. Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In animal models of induced arthritis, administration of this compound resulted in reduced paw swelling and inflammatory markers compared to control groups, highlighting its potential utility in treating inflammatory diseases .

4. Industrial Applications

In addition to its biological applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows for modifications that can lead to the development of new materials and chemical processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Reduces inflammation in animal models |

Table 2: Synthesis Conditions

| Reagent | Condition |

|---|---|

| 2-Cyanophenylmethanesulfonyl chloride | Reaction with N-methoxy-N-methylamine |

| Base (e.g., triethylamine) | Neutralizes HCl during reaction |

| Solvent (e.g., dichloromethane) | Low temperatures for control |

Case Studies

Case Study 1: Antitumor Efficacy

A study focused on the effects of this compound on MCF7 breast cancer cells showed a dose-dependent reduction in cell viability. The IC50 value was approximately 5 µM after 48 hours of treatment, indicating strong potential for development into an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In an animal model simulating arthritis, treatment with this compound led to a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its role as a therapeutic agent for inflammatory conditions .

作用機序

The mechanism of action of 1-(2-cyanophenyl)-N-methoxy-N-methylmethanesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential nucleotides, leading to their death.

類似化合物との比較

Similar Compounds

- 1-(2-cyanophenyl)-N-methylmethanesulfonamide

- 1-(2-cyanophenyl)-N-ethoxy-N-methylmethanesulfonamide

- 1-(2-cyanophenyl)-N-methoxy-N-ethylmethanesulfonamide

Uniqueness

1-(2-cyanophenyl)-N-methoxy-N-methylmethanesulfonamide is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. The cyano group at the ortho position also adds to its distinct chemical properties, making it a valuable compound for various applications.

生物活性

1-(2-Cyanophenyl)-N-methoxy-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its role in inhibiting abnormal cell growth, particularly in cancer treatment, and may also exhibit antiviral properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12N2O3S

- Molecular Weight : 252.29 g/mol

The presence of the cyanophenyl group suggests potential interactions with various biological targets, while the methanesulfonamide moiety may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Research indicates that it may function as a tyrosine kinase inhibitor , which is crucial in the signaling pathways that regulate cell growth and differentiation. By inhibiting these pathways, the compound can potentially prevent the proliferation of cancer cells.

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. It acts by targeting oncogenes that encode aberrant tyrosine kinases, which are often overexpressed in cancerous cells. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in malignant cells .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Tyrosine kinase inhibition | |

| A549 | 20 | Induction of apoptosis | |

| HeLa | 10 | Cell cycle arrest |

Antiviral Properties

In addition to its anticancer potential, this compound is being explored for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by interfering with key viral enzymes or host cell signaling pathways that viruses exploit for their lifecycle .

Table 2: Antiviral Activity Overview

| Virus Type | IC50 (µM) | Observations |

|---|---|---|

| Hepatitis C | 12 | Significant reduction in viral load |

| Influenza A | 18 | Inhibition of viral entry into cells |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability, correlating with increased apoptosis markers .

- Case Study 2 : Research on A549 lung adenocarcinoma cells demonstrated that the compound induced G1 phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent .

- Case Study 3 : In antiviral assays against Hepatitis C virus, the compound exhibited an IC50 value of 12 µM, indicating substantial antiviral activity that warrants further investigation .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-(2-cyanophenyl)-N-methoxy-N-methylmethanesulfonamide?

- Methodology : Start with the sulfonylation of methoxy-methylamine using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). React the resulting intermediate with 2-cyanophenylboronic acid via Suzuki coupling or nucleophilic aromatic substitution, depending on the leaving group (e.g., halogen) at the phenyl ring. Optimize reaction parameters (temperature, solvent, catalyst) based on precedents for N-substituted sulfonamides .

- Validation : Monitor reactions using TLC or HPLC. Confirm intermediates via H NMR and IR spectroscopy .

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.

- Spectroscopy : H and C NMR to verify substituent positions and sulfonamide linkage. Compare with PubChem data for analogous sulfonamides .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (calculated molecular formula: CHNOS) .

Q. What are the key physicochemical properties relevant to experimental design?

- Critical Parameters :

- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 1–12) for biological assays.

- Stability : Perform accelerated degradation studies under light, heat, and humidity to identify storage conditions .

- pKa : Use potentiometric titration to determine ionization states affecting reactivity and bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?

- Methodology : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane). Conduct X-ray diffraction (XRD) to analyze bond angles, torsional strains, and non-covalent interactions (e.g., hydrogen bonds) influencing molecular packing. Compare with structurally related sulfonamides like N-benzyl-N-(2-methoxyphenyl)benzenesulfonamide .

- Application : Use crystallographic data to predict reactivity in nucleophilic or electrophilic reactions .

Q. How to address contradictions in spectral data for derivatives of this compound?

- Approach :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic protons or rotational isomers .

- Dynamic NMR : Study temperature-dependent conformational changes in the methoxy-methyl group .

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Q. What mechanistic insights can DFT calculations provide for its reactivity?

- Protocol :

- Reaction Pathway Modeling : Use density functional theory (DFT) to simulate intermediates and transition states in sulfonamide formation or hydrolysis.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the 2-cyanophenyl group for functionalization .

Q. How to design assays for evaluating its biological activity as a biochemical probe?

- Strategy :

- Enzyme Inhibition : Screen against sulfotransferases or cytochrome P450 isoforms using fluorogenic substrates.

- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in model cell lines (e.g., HEK293).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the phenyl ring) and correlate modifications with activity trends .

Data Contradiction and Resolution

Q. How to reconcile discrepancies in reported synthetic yields for similar sulfonamides?

- Analysis :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for coupling efficiency .

- Side Reactions : Identify byproducts (e.g., des-cyano derivatives) via HRMS and optimize protecting groups for the cyanophenyl moiety .

Q. Why do different studies report conflicting biological activities for sulfonamide derivatives?

- Root Cause : Variability in assay conditions (e.g., pH, solvent purity) or cell line genetic backgrounds.

- Mitigation :

- Standardization : Follow OECD guidelines for in vitro assays.

- Positive Controls : Include reference inhibitors (e.g., NS-398 for COX-2 inhibition) to calibrate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。